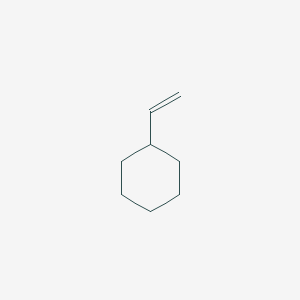
Vinylcyclohexane
Cat. No. B147605
Key on ui cas rn:
695-12-5
M. Wt: 110.2 g/mol
InChI Key: LDLDYFCCDKENPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05990033
Procedure details


The polymerization conditions of Example 5 were substantially repeated using the bis(diphenyltrimethylsilylmethyl)titanium (II) complex (0.01 M in toluene), and MAO (1.6 M in toluene), dimethylanilinium tetrakispentafluorophenylborate (DMATB) (0.002 M in toluene), or tris(pentafluorophenyl)borane (borane) (0.01 M in toluene) cocatalyst. Styrene monomer, vinylcyclohexane (VCH) or 4-vinylcyclohexene (4-VCH) were polymerized. The resulting styrene polymers possessed crystalline melting points in excess of 260° C., indicating that the polymers were syndiotactic. Molar ratios of reactants and results are contained in Table IV.
[Compound]
Name
dimethylanilinium tetrakispentafluorophenylborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
bis(diphenyltrimethylsilylmethyl)titanium (II)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Name

Identifiers


|
REACTION_CXSMILES
|
FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.[CH2:35]=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C1(C)C=CC=CC=1.C1(C([Ti]C([Si](C)(C)C)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)[Si](C)(C)C)C=CC=CC=1>[CH2:35]=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.[CH:36]([CH:37]1[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1)=[CH2:35].[CH:36]([CH:37]1[CH2:42][CH2:41][CH:40]=[CH:39][CH2:38]1)=[CH2:35]
|
Inputs


Step One
[Compound]
|
Name
|
dimethylanilinium tetrakispentafluorophenylborate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Five
|
Name
|
bis(diphenyltrimethylsilylmethyl)titanium (II)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)C([Si](C)(C)C)(C1=CC=CC=C1)[Ti]C(C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The polymerization conditions of Example 5
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
excess of 260° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Molar ratios of reactants and results
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CC1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1CCCCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1CC=CCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05990033
Procedure details


The polymerization conditions of Example 5 were substantially repeated using the bis(diphenyltrimethylsilylmethyl)titanium (II) complex (0.01 M in toluene), and MAO (1.6 M in toluene), dimethylanilinium tetrakispentafluorophenylborate (DMATB) (0.002 M in toluene), or tris(pentafluorophenyl)borane (borane) (0.01 M in toluene) cocatalyst. Styrene monomer, vinylcyclohexane (VCH) or 4-vinylcyclohexene (4-VCH) were polymerized. The resulting styrene polymers possessed crystalline melting points in excess of 260° C., indicating that the polymers were syndiotactic. Molar ratios of reactants and results are contained in Table IV.
[Compound]
Name
dimethylanilinium tetrakispentafluorophenylborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
bis(diphenyltrimethylsilylmethyl)titanium (II)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Name

Identifiers


|
REACTION_CXSMILES
|
FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.[CH2:35]=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C1(C)C=CC=CC=1.C1(C([Ti]C([Si](C)(C)C)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)[Si](C)(C)C)C=CC=CC=1>[CH2:35]=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.[CH:36]([CH:37]1[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1)=[CH2:35].[CH:36]([CH:37]1[CH2:42][CH2:41][CH:40]=[CH:39][CH2:38]1)=[CH2:35]
|
Inputs


Step One
[Compound]
|
Name
|
dimethylanilinium tetrakispentafluorophenylborate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Five
|
Name
|
bis(diphenyltrimethylsilylmethyl)titanium (II)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)C([Si](C)(C)C)(C1=CC=CC=C1)[Ti]C(C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The polymerization conditions of Example 5
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
excess of 260° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Molar ratios of reactants and results
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CC1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1CCCCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1CC=CCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
